3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate
Overview
Description
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate is a complex organic compound that features both piperidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method starts with the preparation of the piperidine and pyrrolidine precursors, which are then coupled under specific conditions. The reaction often involves the use of protecting groups to ensure the selectivity of the reaction. For instance, tert-butyl ester is used to protect the carboxylic acid group during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various pharmacological applications.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are also used in medicinal chemistry.
Uniqueness
What sets 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate apart is its combination of both piperidine and pyrrolidine rings, which can confer unique biological activities and chemical reactivity. This dual-ring structure makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;3-1(4)2(5)6/h11-12,15-16H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAXESKAACAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-04-6 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-piperidinylamino)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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